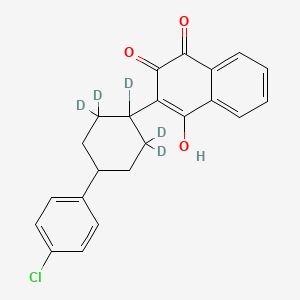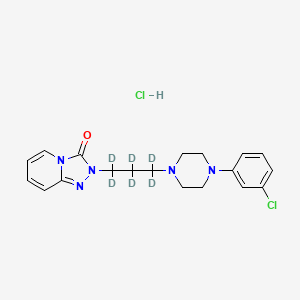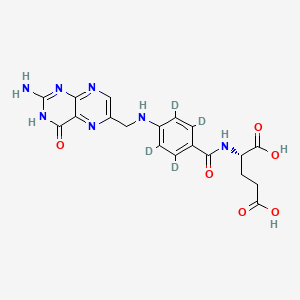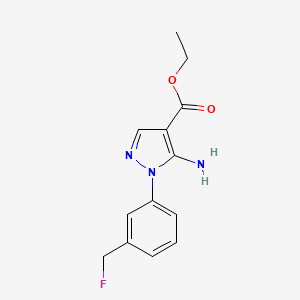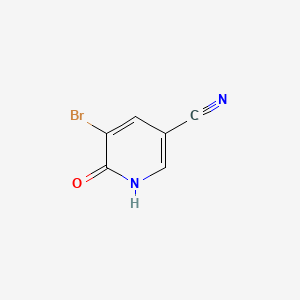
5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile” is a chemical compound with the CAS Number: 19840-44-9. Its molecular weight is 199.01 . It is also known by its IUPAC name, 5-bromo-6-hydroxynicotinonitrile .
Molecular Structure Analysis
The molecular structure of “5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile” can be represented by the linear formula C6H3BrN2O . The InChI code for this compound is 1S/C6H3BrN2O/c7-5-1-4 (2-8)3-9-6 (5)10/h1,3H, (H,9,10) .Physical And Chemical Properties Analysis
“5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile” is a solid compound . It should be stored in an inert atmosphere at temperatures between 2-8°C .Aplicaciones Científicas De Investigación
Crystal Structure Analysis
5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile and its derivatives have been explored for their crystal structures and interaction patterns. Studies have focused on hydrogen bonding, π-interactions, and molecular layer formation, which are crucial for understanding the compound's properties and potential applications in material science and molecular engineering. Notably, the analysis of crystal structures reveals patterns of dimer formation and intermolecular interactions that contribute to the stability and properties of these compounds (Naghiyev et al., 2022).
Optical Properties and Structural Analysis
The synthesis and characterization of pyridine derivatives, including the study of their optical properties through UV-Vis and fluorescence spectroscopy, have been conducted. These investigations are integral for applications in photophysics and photochemistry, where understanding the effect of substituents on emission spectra is essential. Such studies provide insight into the compound's behavior in various solvents and its potential use in developing optoelectronic devices (Cetina et al., 2010).
Photosensitivity and Electronic Properties
Research into the condensation reactions involving 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile derivatives has led to the development of novel compounds with significant photosensitivity and electronic properties. These attributes are crucial for applications in photovoltaics and optoelectronic devices, indicating the compound's utility in enhancing the performance of heterojunctions under various illumination conditions (Roushdy et al., 2019).
Electrocatalytic Applications
The electrocatalytic assembly of derivatives involving 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile demonstrates an efficient approach to synthesizing chromene derivatives. This method highlights the compound's potential in catalysis, particularly in synthesizing medically relevant and functionalized organic molecules through multicomponent reactions (Vafajoo et al., 2014).
Antimicrobial Activity
The structural modifications of 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile derivatives have been explored for their potential antimicrobial activity. By synthesizing novel cyanopyridine derivatives and evaluating their activity against various bacterial strains, research suggests these compounds could serve as templates for developing new antimicrobial agents, highlighting their significance in medicinal chemistry (Bogdanowicz et al., 2013).
Safety and Hazards
This compound is associated with certain hazards. The GHS pictograms indicate that it is a warning substance . The hazard statements associated with it are H317 (May cause an allergic skin reaction) and H319 (Causes serious eye irritation) . The precautionary statements are P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propiedades
IUPAC Name |
5-bromo-6-oxo-1H-pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2O/c7-5-1-4(2-8)3-9-6(5)10/h1,3H,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCIBXYJEJGGUFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1C#N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652731 |
Source


|
| Record name | 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile | |
CAS RN |
19840-44-9 |
Source


|
| Record name | 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

